2-(4-Methoxybenzenesulfonyl)acetonitrile

Description

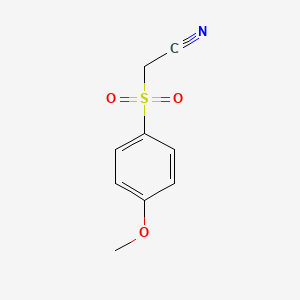

2-(4-Methoxybenzenesulfonyl)acetonitrile is a sulfonylated acetonitrile derivative characterized by a methoxy-substituted benzene ring attached via a sulfonyl group to an acetonitrile moiety. This compound is of significant interest in medicinal chemistry due to its structural role in biologically active molecules, such as KN-93, a well-known calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitor . The sulfonyl group enhances electrophilicity and stability, making it valuable in synthetic pathways and biochemical studies.

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKDIKKGBGYFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzenesulfonyl)acetonitrile typically involves the reaction of 4-methoxybenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methoxybenzenesulfonyl chloride+Acetonitrile→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzenesulfonyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-(4-Methoxybenzenesulfonyl)acetonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzenesulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can undergo hydrolysis to form carboxylic acids, while the sulfonyl group can engage in sulfonation reactions.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differences:

Key Observations :

- The sulfonyl group in this compound distinguishes it from simpler analogs like (4-Methoxyphenyl)acetonitrile, enhancing its reactivity and suitability as an intermediate in kinase inhibitor synthesis .

- Biological activity : KN-93's hydroxyethyl and chlorocinnamyl groups are critical for CaMKII inhibition, whereas KN-92 (lacking hydroxyethyl) is inactive, highlighting the necessity of specific substituents .

Key Research Findings

KN-93 vs. KN-92 : KN-93’s hydroxyethyl group enables CaMKII inhibition, while KN-92 (without this group) fails to affect opioid tolerance .

Substituent effects : Methylsulfonyl groups (as in ) increase polarity but reduce membrane permeability compared to methoxy-sulfonyl derivatives.

Synthetic utility : Sulfonyl acetonitriles serve as intermediates for pharmaceuticals, agrochemicals, and materials science due to their electrophilic nitrile group .

Biological Activity

2-(4-Methoxybenzenesulfonyl)acetonitrile, with the molecular formula CHNOS, is an organic compound notable for its unique structural features, including a methoxy group attached to a benzene ring, a sulfonyl group, and an acetonitrile moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and therapeutic applications.

Chemical Structure : The presence of the methoxy group imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with biomolecules.

Synthesis : The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with acetonitrile in the presence of a base. This reaction is carried out under controlled conditions to ensure high yield and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against various bacterial strains.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes due to the presence of the sulfonyl group, which can interact with active sites in proteins.

- Potential Anticancer Properties : Initial studies suggest that derivatives of this compound could inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of specific enzymes | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds with similar structures to this compound showed significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide moiety in enhancing antibacterial efficacy.

- Enzyme Inhibition Research : Another research effort focused on enzyme inhibitors derived from sulfonyl compounds. It was found that these compounds could effectively inhibit beta-glucosidase activity, suggesting potential applications in managing glycemic control in diabetic patients.

- Anticancer Research : Preliminary evaluations indicated that certain derivatives could inhibit the growth of cancer cells in vitro. Further studies are needed to explore the specific pathways involved and the potential for these compounds as therapeutic agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Biomolecules : The nitrile group can undergo hydrolysis to form carboxylic acids, while the sulfonyl group may engage in sulfonation reactions with nucleophiles.

- Enzyme Binding : The compound may bind to active sites on enzymes or receptors, altering their activity and leading to biological effects such as inhibition or activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.